

Spectroscopic Profile of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Bis-tert-butylsalicylic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Bis-tert-butylsalicylic acid**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Bis-tert-butylsalicylic acid**. It is important to note that while extensive data is available for its methyl ester derivative, the data for the free acid is less commonly reported. The provided data for **3,5-Bis-tert-butylsalicylic acid** is therefore estimated based on the analysis of its methyl ester and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment	Estimated Chemical Shift (δ) for 3,5-Bis-tert-butylsalicylic acid (ppm)	Reported Chemical Shift (δ) for Methyl 3,5-Bis-tert-butylsalicylate (ppm)[1]	Multiplicity	Integration
C(5)-C(CH ₃) ₃	~1.30	1.30	Singlet	9H
C(3)-C(CH ₃) ₃	~1.43	1.43	Singlet	9H
Ar-H	~7.52	7.52	Doublet	1H
Ar-H	~7.71	7.71	Doublet	1H
-OH	~11.35	11.35	Singlet	1H
-COOH	~12-13	-	Broad Singlet	1H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment	Estimated Chemical Shift (δ) for 3,5-Bis-tert-butylsalicylic acid (ppm)	Reported Chemical Shift (δ) for Methyl 3,5-Bis-tert- butylsalicylate (ppm)[1]
C(5)-C(CH ₃) ₃	~30	29.4
C(3)-C(CH ₃) ₃	~31	31.4
C(5)-C(CH ₃) ₃	~34	34.3
C(3)-C(CH ₃) ₃	~35	35.2
C-1	~112	111.3
C-6	~124	123.6
C-4	~130	130.4
C-3	~137	137.2
C-5	~140	140.4
C-2	~159	159.0
C=O	~175	171.8

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Vibrational Mode	Expected Wavenumber (cm ⁻¹) for 3,5-Bis-tert-butylsalicylic acid
O-H stretch (carboxylic acid)	3300 - 2500 (broad)
C-H stretch (aromatic and aliphatic)	3100 - 2850
C=O stretch (carboxylic acid)	1760 - 1690
C=C stretch (aromatic)	1600 - 1450
C-O stretch	1320 - 1210
O-H bend	1440 - 1395 and 950 - 910

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The expected molecular ion peak for **3,5-Bis-tert-butylsalicylic acid** (C₁₅H₂₂O₃) would be at approximately m/z 250.

Expected Fragmentation Pattern:

- [M]⁺•: Molecular ion peak at m/z 250.
- [M-15]⁺: Loss of a methyl radical (-CH₃).
- [M-57]⁺: Loss of a tert-butyl radical (-C(CH₃)₃).
- [M-45]⁺: Loss of the carboxyl group (-COOH).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of **3,5-Bis-tert-butylsalicylic acid** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

IR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly onto the ATR crystal.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

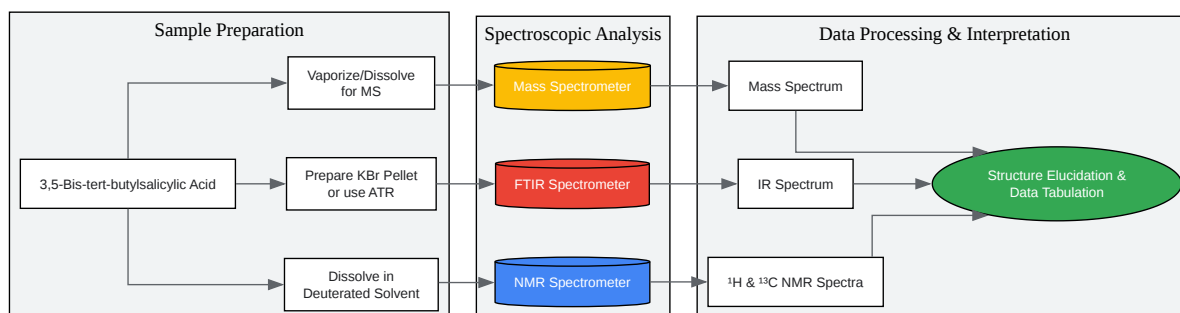
Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for generating ions and characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS applications.

- Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Bis-tert-butylsalicylic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. mdpi.com [mdpi.com]

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